molecular formula C17H24ClN2O3P B12539815 Di(piperidin-1-yl)phosphoryl 3-chlorobenzoate CAS No. 141931-33-1

Di(piperidin-1-yl)phosphoryl 3-chlorobenzoate

Cat. No.: B12539815
CAS No.: 141931-33-1
M. Wt: 370.8 g/mol
InChI Key: ZIGQYQYOMYQNHV-UHFFFAOYSA-N
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Description

Di(piperidin-1-yl)phosphoryl 3-chlorobenzoate is a chemical compound that features a phosphoryl group bonded to two piperidine rings and a 3-chlorobenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of di(piperidin-1-yl)phosphoryl 3-chlorobenzoate typically involves the reaction of phosphoryl chloride with piperidine and 3-chlorobenzoic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

POCl3+2C5H11N+C7H4ClCOOH(C5H11N)2POC7H4ClCOO+3HCl\text{POCl}_3 + 2 \text{C}_5\text{H}_{11}\text{N} + \text{C}_7\text{H}_4\text{Cl}\text{COOH} \rightarrow \text{(C}_5\text{H}_{11}\text{N})_2\text{PO}\text{C}_7\text{H}_4\text{Cl}\text{COO} + 3 \text{HCl} POCl3​+2C5​H11​N+C7​H4​ClCOOH→(C5​H11​N)2​POC7​H4​ClCOO+3HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of catalysts and specific solvents can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Di(piperidin-1-yl)phosphoryl 3-chlorobenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced products.

    Substitution: The compound can participate in substitution reactions, where one or more substituents are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoryl derivatives, while reduction can produce piperidine-containing alcohols.

Scientific Research Applications

Di(piperidin-1-yl)phosphoryl 3-chlorobenzoate has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of di(piperidin-1-yl)phosphoryl 3-chlorobenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • Di(piperidin-1-yl)phosphoryl benzoate
  • Di(piperidin-1-yl)phosphoryl 4-chlorobenzoate
  • Di(morpholin-1-yl)phosphoryl 3-chlorobenzoate

Uniqueness

Di(piperidin-1-yl)phosphoryl 3-chlorobenzoate is unique due to the presence of both piperidine rings and the 3-chlorobenzoate moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

141931-33-1

Molecular Formula

C17H24ClN2O3P

Molecular Weight

370.8 g/mol

IUPAC Name

di(piperidin-1-yl)phosphoryl 3-chlorobenzoate

InChI

InChI=1S/C17H24ClN2O3P/c18-16-9-7-8-15(14-16)17(21)23-24(22,19-10-3-1-4-11-19)20-12-5-2-6-13-20/h7-9,14H,1-6,10-13H2

InChI Key

ZIGQYQYOMYQNHV-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)P(=O)(N2CCCCC2)OC(=O)C3=CC(=CC=C3)Cl

Origin of Product

United States

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